Cas no 2137433-28-2 (Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-)

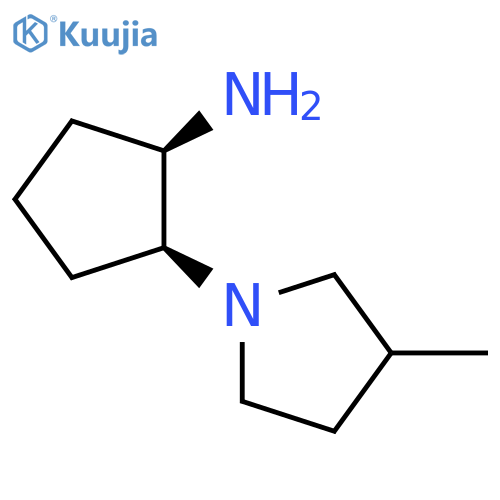

2137433-28-2 structure

商品名:Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-

CAS番号:2137433-28-2

MF:C10H20N2

メガワット:168.279202461243

CID:5267638

Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- 化学的及び物理的性質

名前と識別子

-

- Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-

-

- インチ: 1S/C10H20N2/c1-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3/t8?,9-,10+/m1/s1

- InChIKey: UKNPISGILUFJRN-XVBQNVSMSA-N

- ほほえんだ: [C@@H]1(N)CCC[C@@H]1N1CCC(C)C1

Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361369-0.25g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 0.25g |

$1170.0 | 2025-03-18 | |

| Enamine | EN300-361369-5.0g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 5.0g |

$3687.0 | 2025-03-18 | |

| Enamine | EN300-361369-2.5g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 2.5g |

$2492.0 | 2025-03-18 | |

| Enamine | EN300-361369-0.5g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 0.5g |

$1221.0 | 2025-03-18 | |

| Enamine | EN300-361369-0.1g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 0.1g |

$1119.0 | 2025-03-18 | |

| Enamine | EN300-361369-0.05g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 0.05g |

$1068.0 | 2025-03-18 | |

| Enamine | EN300-361369-10.0g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 10.0g |

$5467.0 | 2025-03-18 | |

| Enamine | EN300-361369-1.0g |

rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |

2137433-28-2 | 95.0% | 1.0g |

$1272.0 | 2025-03-18 |

Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

2137433-28-2 (Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 249916-07-2(Borreriagenin)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬